2-Methyl-1-hepten-3-ol
Overview
Description
2-Methyl-1-hepten-3-ol is a chemical compound with the molecular formula C8H16O . It has a molecular weight of 128.2120 . It is reported to have a green strong aroma at high concentration, but a fatty, buttery aroma at low dilution . It has been found in banana, beer, patchouli oil, green pepper, and red pepper .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-hepten-3-ol consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure can be represented by the InChI string: InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h8-9H,2,4-6H2,1,3H3 .Physical And Chemical Properties Analysis
2-Methyl-1-hepten-3-ol has a molecular weight of 128.2120 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Oxidative Cleavage Products from Linoleic Acid Esters : 2-Methyl-1-hepten-3-ol can be isolated from oxidized linoleic acid ester and is related to other cleavage products like 1-octen-3-ol and 2-trans-heptenal, suggesting its role in understanding oxidative processes in natural products and oils (Hoffmann, 1962).
Metabolite Formation by Botrytis cinerea : The controlled conversion of 2-methyl-2-hepten-6-one by Botrytis cinerea results in the formation of various metabolites, including 2-Methyl-1-hepten-3-ol (sulcatol), indicating its significance in biological transformation processes (Schwab et al., 1991).
Reactions with C5, C6, and C8 Unsaturated Biogenic Alcohols : A study on the reactions of ions like H3O+, NO+, and O2+ with various unsaturated alcohols, including 2-Methyl-1-hepten-3-ol, provides insights into chemical ionization techniques and their applications in identifying and quantifying isomers in mixtures of unsaturated alcohols (Schoon et al., 2007).
Continuous Stereoselective Synthesis : The reduction of 6-methyl-5-hepten-2-one to sulcatol (2-Methyl-1-hepten-3-ol) using alcohol dehydrogenase demonstrates the potential of continuous, coenzyme-dependent processes in synthesizing specific compounds (Röthig et al., 1990).
Laboratory Studies Supporting Detection by Proton Transfer Reaction-Mass Spectrometry : This research investigates the impact of various conditions on the detection of biogenic unsaturated alcohols, including 2-Methyl-1-hepten-3-ol, using proton transfer reaction-mass spectrometry, relevant for environmental monitoring (Demarcke et al., 2010).
Peroxyl-Radical-Scavenging Activity Study : A study on the radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its analogues, related to 2-Methyl-1-hepten-3-ol, offers insights into the antioxidant properties and potential applications in health sciences (Stobiecka et al., 2016).
properties
IUPAC Name |
2-methylhept-1-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h8-9H,2,4-6H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKIOOAEILEYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333798 | |
Record name | 2-Methyl-1-hepten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-hepten-3-ol | |
CAS RN |
13019-19-7 | |
Record name | 2-Methyl-1-hepten-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13019-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-hepten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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